molecular formula C11H14N2 B8338729 1,2,3,4,6,10b-Hexahydropyrazino[2,1-a]isoindole

1,2,3,4,6,10b-Hexahydropyrazino[2,1-a]isoindole

Cat. No. B8338729
M. Wt: 174.24 g/mol
InChI Key: NBJGUFJEDVOREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,10b-Hexahydropyrazino[2,1-a]isoindole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4,6,10b-Hexahydropyrazino[2,1-a]isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,6,10b-Hexahydropyrazino[2,1-a]isoindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole

InChI

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)8-13-6-5-12-7-11(10)13/h1-4,11-12H,5-8H2

InChI Key

NBJGUFJEDVOREF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3C2CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydropyrazino[2,1-a]isoindole-1,6(2H,10bH)-dione (described in Example 6, 14 g, 0.0674 mol) is added portionwise to 700 ml of 1 M borane in tetrahydrofuran over a 0.5 hr period and then refluxed with stirring for 18 hr. The reaction is cooled, water is added dropwise until the hydrolysis is complete and then 140 ml of 6 N hydrochloric acid is added cautiously. Most of the tetrahydrofuran is distilled off until the distillation temperature reaches 90° C. Then 6 N sodium hydroxide (140 ml) is added and the solution is extracted with chloroform. The chloroform extract is washed with water, dried and evaporated to give the title compound (10 g), nmr (CDCl3) δ 2.63(s), 2.6-4.3(m) and 7.3(m). The title compound is treated with a solution of hydrogen bromide in diethyl ether to give a solid. The solid is crystallized from ethanol to obtain the hydrobromide salt of the title compound, mp 155°-160° C. The title compound (8.9 g) is dissolved in a solution of ethanol containing maleic acid (6.45 g), charcoal is added and the mixture is filtered. The filtrate is evaporated and the residue is crystallized from ethanol-diethyl ether to obtain the maleate salt of the title compound, mp 133°-136° C., Anal. Calc'd. for C11H14N2.C4H4O4 : C, 62.06%, H, 6.25% N, 9.65% and Found: C, 62.00% H, 6.29% N, 9.70%.
Name
3,4-Dihydropyrazino[2,1-a]isoindole-1,6(2H,10bH)-dione
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

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